molecular formula C18H11Cl3N6O B2576881 3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890939-65-8

3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2576881
CAS No.: 890939-65-8
M. Wt: 433.68
InChI Key: RSWZUGJSHHDJLB-UHFFFAOYSA-N
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Description

3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C18H11Cl3N6O and its molecular weight is 433.68. The purity is usually 95%.
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Biological Activity

3,4-Dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS Number: 890939-65-8) is a synthetic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C18H11Cl3N6OC_{18}H_{11}Cl_3N_6O, with a molecular weight of 433.7 g/mol. The structure includes a dichloro-substituted benzohydrazide linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H11Cl3N6OC_{18}H_{11}Cl_3N_6O
Molecular Weight433.7 g/mol
CAS Number890939-65-8

Antitumor Activity

Recent studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound acts as an inhibitor of protein kinases involved in tumor growth. For instance, it has been suggested that similar derivatives can inhibit BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma .
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures significantly reduced the viability of cancer cell lines, including those resistant to conventional therapies. These findings were supported by IC50 values indicating potent activity against multiple cancer types.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrazolo derivatives often exhibit inhibitory effects on inflammatory mediators.

  • Inhibition of Cytokines : Studies have shown that compounds in this class can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .
  • Experimental Evidence : In vivo models have demonstrated that treatment with pyrazolo derivatives leads to significant reductions in inflammation markers, suggesting their utility in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other pyrazolo derivatives was conducted:

Compound NameAntitumor Activity (IC50)Anti-inflammatory Activity
This compoundTBDModerate
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one45 µMHigh
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide30 µMLow

Properties

IUPAC Name

3,4-dichloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N6O/c19-11-2-4-12(5-3-11)27-17-13(8-24-27)16(22-9-23-17)25-26-18(28)10-1-6-14(20)15(21)7-10/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWZUGJSHHDJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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